molecular formula C13H13ClN2O2S B12569214 N-(3-Amino-4-chlorophenyl)-4-methylbenzene-1-sulfonamide CAS No. 193469-22-6

N-(3-Amino-4-chlorophenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B12569214
CAS No.: 193469-22-6
M. Wt: 296.77 g/mol
InChI Key: DTYUWNUYWRCQFW-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-4-methylbenzene-1-sulfonamide is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorine atom, and a sulfonamide group attached to a benzene ring. Its unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an appropriate sulfonyl chloride. The reaction is carried out in a polar solvent, such as ethanol or methanol, in the presence of an acid acceptor like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Amino-4-chlorophenyl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between hydrophilic and hydrophobic properties, making it suitable for various applications in different fields .

Properties

CAS No.

193469-22-6

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H13ClN2O2S/c1-9-2-5-11(6-3-9)19(17,18)16-10-4-7-12(14)13(15)8-10/h2-8,16H,15H2,1H3

InChI Key

DTYUWNUYWRCQFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N

Origin of Product

United States

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